What is Nintedanib-d8 and its primary use in research
What is Nintedanib-d8 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nintedanib-d8, a deuterated analog of the multi-targeted tyrosine kinase inhibitor, Nintedanib. Its primary application in research is as an internal standard for the accurate quantification of Nintedanib in biological matrices, a critical aspect of pharmacokinetic and pharmacodynamic studies.
Core Concepts: Understanding Nintedanib-d8
Nintedanib-d8 is a stable isotope-labeled version of Nintedanib where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to the parent compound, Nintedanib, while maintaining nearly identical chemical and physical properties. This characteristic is paramount for its function as an ideal internal standard in mass spectrometry-based bioanalytical methods.
The primary utility of Nintedanib-d8 lies in its ability to correct for variability during sample preparation and analysis. When added to a biological sample at a known concentration, it experiences the same extraction, ionization, and detection efficiencies as the non-labeled Nintedanib. By comparing the signal intensity of Nintedanib to that of Nintedanib-d8, researchers can achieve highly accurate and precise quantification of the drug, which is essential for regulatory submissions and understanding the drug's behavior in vivo.
Quantitative Data Summary
The following table summarizes the key quantitative data for Nintedanib and its deuterated analog, Nintedanib-d8.
| Property | Nintedanib | Nintedanib-d8 |
| Molecular Formula | C₃₁H₃₃N₅O₄ | C₃₁H₂₅D₈N₅O₄ |
| Molecular Weight | 539.63 g/mol | 547.71 g/mol |
| Purity | Typically >98% | >99% (Isotopic Purity) |
| CAS Number | 656247-17-5 | 1624587-87-6 |
Experimental Protocols
The following is a representative, detailed methodology for the quantification of Nintedanib in human plasma using Nintedanib-d8 as an internal standard by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This protocol is synthesized from various published methods and should be adapted and validated for specific laboratory conditions.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Nintedanib and Nintedanib-d8 reference standards and dissolve each in 1 mL of dimethyl sulfoxide (DMSO) to prepare individual stock solutions.
-
-
Working Solutions:
-
Prepare serial dilutions of the Nintedanib stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of Nintedanib-d8 (internal standard, IS) at a concentration of 100 ng/mL in the same diluent.
-
-
Calibration Standards and QC Samples:
-
Spike blank human plasma with the Nintedanib working solutions to prepare calibration standards at concentrations ranging from 1 to 500 ng/mL.
-
Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 3, 150, and 400 ng/mL).
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Nintedanib-d8 internal standard working solution (100 ng/mL).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (see below) and transfer to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
-
UPLC System: A Waters ACQUITY UPLC system or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
Start with 95% A, hold for 0.5 min.
-
Linearly decrease A to 5% over 2.0 min.
-
Hold at 5% A for 1.0 min.
-
Return to 95% A in 0.1 min and re-equilibrate for 1.4 min.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source in positive ion mode.
-
MS/MS Transitions (Multiple Reaction Monitoring - MRM):
-
Nintedanib: Precursor ion (m/z) 540.3 → Product ion (m/z) 113.1
-
Nintedanib-d8: Precursor ion (m/z) 548.3 → Product ion (m/z) 113.1
-
-
Data Analysis:
-
Quantify Nintedanib concentrations by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.
-
Visualizations
Nintedanib Signaling Pathway Inhibition
Caption: Nintedanib inhibits key signaling pathways in fibrosis.
Experimental Workflow for Nintedanib Quantification
Caption: Workflow for quantifying Nintedanib in plasma samples.
